2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
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Overview
Description
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is an organic compound with a complex structure that includes a cyclohexene ring and two dimethylphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of cyclohex-3-en-1-ylmethylene with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of oxidative stress and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-(4-nitrophenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
Uniqueness
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is unique due to its specific structural features, including the cyclohexene ring and the positioning of the dimethylphenol groups
Properties
CAS No. |
647859-56-1 |
---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[cyclohex-3-en-1-yl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H28O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h5-6,10-13,18,21,24-25H,7-9H2,1-4H3 |
InChI Key |
CHVJRFJYPPGTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCC=CC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
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